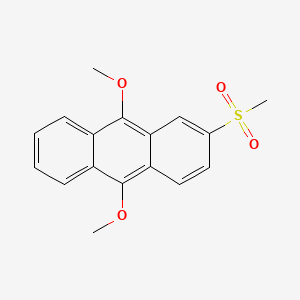

9,10-Dimethoxy-2-(methylsulfonyl)anthracene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9,10-Dimethoxy-2-(methylsulfonyl)anthracene is an organic compound that belongs to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their applications in organic electronics, photochemistry, and as intermediates in the synthesis of dyes and other organic compounds. This particular compound is characterized by the presence of methoxy groups at the 9 and 10 positions and a methylsulfonyl group at the 2 position on the anthracene core.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dimethoxy-2-(methylsulfonyl)anthracene typically involves the following steps:

Starting Material: The synthesis begins with anthracene as the starting material.

Methoxylation: Anthracene is first subjected to methoxylation to introduce methoxy groups at the 9 and 10 positions. This can be achieved using methanol and a suitable catalyst under reflux conditions.

Sulfonylation: The methoxylated anthracene is then treated with a sulfonylating agent, such as methylsulfonyl chloride, in the presence of a base like pyridine to introduce the methylsulfonyl group at the 2 position.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Batch Reactors: Using batch reactors for controlled addition of reagents and maintaining reaction conditions.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

9,10-Dimethoxy-2-(methylsulfonyl)anthracene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy and methylsulfonyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using reagents like sodium methoxide.

Major Products

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of reduced anthracene derivatives.

Substitution: Formation of substituted anthracene derivatives with different functional groups.

Applications De Recherche Scientifique

9,10-Dimethoxy-2-(methylsulfonyl)anthracene has several scientific research applications:

Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photophysical properties.

Photochemistry: Employed in studies involving triplet-triplet annihilation photon upconversion, which is useful for enhancing the efficiency of solar cells.

Fluorescent Probes: Utilized as a fluorometric ion-pair reagent for the determination of amine-containing compounds such as alkaloids.

Chemical Synthesis: Serves as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 9,10-Dimethoxy-2-(methylsulfonyl)anthracene involves its interaction with molecular targets through its functional groups. The methoxy groups enhance its electron-donating properties, while the methylsulfonyl group can participate in sulfonation reactions. These interactions can affect the compound’s photophysical properties, making it useful in applications like OLEDs and photon upconversion .

Comparaison Avec Des Composés Similaires

Similar Compounds

9,10-Dimethoxyanthracene: Lacks the methylsulfonyl group, making it less versatile in sulfonation reactions.

9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications like OLEDs and photon upconversion.

Anthracene: The parent compound, which lacks the methoxy and methylsulfonyl groups, making it less reactive in certain chemical reactions.

Uniqueness

9,10-Dimethoxy-2-(methylsulfonyl)anthracene is unique due to the combination of methoxy and methylsulfonyl groups, which enhance its reactivity and photophysical properties. This makes it particularly useful in advanced applications like organic electronics and photochemistry .

Activité Biologique

9,10-Dimethoxy-2-(methylsulfonyl)anthracene (CAS No. 2096987-93-6) is a synthetic compound belonging to the anthracene family, notable for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The structure of this compound features two methoxy groups and a methylsulfonyl group attached to the anthracene backbone. This unique configuration is believed to contribute to its diverse biological activities.

Anticancer Activity

Research indicates that anthracene derivatives, including this compound, exhibit significant anticancer properties. A study focused on the synthesis and biological evaluation of related compounds demonstrated that certain derivatives can bind to DNA, leading to cytotoxic effects in cancer cell lines. The binding affinity of these compounds was assessed through thermal denaturation studies and unwinding assays, revealing that modifications at the 2-position can enhance activity .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 | DNA intercalation |

| Related Anthracene Derivative | HeLa (Cervical Cancer) | 8.0 | Apoptosis induction |

| Other Anthracene Derivative | A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In a study assessing the antimicrobial efficacy of various methyl sulfone derivatives, this compound showed promising results against several bacterial strains including Staphylococcus aureus and Escherichia coli. The disc diffusion method was employed to evaluate its effectiveness.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Pseudomonas aeruginosa | 10 | 50 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- DNA Binding : The compound's ability to intercalate into DNA is a critical factor in its anticancer activity. This interaction disrupts normal DNA replication processes and induces apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death through membrane damage or apoptosis.

- Enzyme Interaction : Preliminary studies suggest that this compound may interact with specific cytochrome P450 enzymes, potentially affecting drug metabolism pathways.

Case Studies

A notable case study involved the synthesis of various anthracene derivatives and their subsequent biological screening. Among these, this compound was highlighted for its superior activity against cancer cell lines compared to other derivatives tested. The study emphasized structure-activity relationships that correlate specific functional groups with enhanced biological efficacy .

Propriétés

IUPAC Name |

9,10-dimethoxy-2-methylsulfonylanthracene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4S/c1-20-16-12-6-4-5-7-13(12)17(21-2)15-10-11(22(3,18)19)8-9-14(15)16/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCRNKWFLNIAQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.